molecular formula C16H15ClN2O2S B5783657 2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

Cat. No.: B5783657
M. Wt: 334.8 g/mol
InChI Key: JCJUVYPWOUOHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloroanilino group, an oxoethyl group, and a sulfanyl group attached to a phenylacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thiourea to introduce the sulfanyl group. The final step involves the acylation of the intermediate with phenylacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chloroanilino group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anilines or thiols.

Scientific Research Applications

2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
  • 2-(2-(2-chloroanilino)-2-oxoethyl)-3-(4-methoxyphenyl)acrylic acid

Uniqueness

Compared to similar compounds, 2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chloroanilino group, in particular, may offer distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-12-5-4-8-14(9-12)19-16(21)11-22-10-15(20)18-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJUVYPWOUOHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.